2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide involves a series of condensation reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclisation with hydrazine hydrate . Similarly, the compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized using a condensation reaction between 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine . These methods suggest that the synthesis of the compound would likely follow a similar pathway involving the condensation of appropriate isocyanate and amine precursors.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined using single-crystal X-ray diffraction. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system with specific lattice parameters . Another compound, 2-((3-Aminophenyl)(phenyl)methylene)hydrazinecarboxamide, crystallizes in the orthorhombic system and exhibits a Z isomer configuration with respect to the C=N bond . These findings provide insights into the likely crystal system and molecular geometry that this compound may adopt.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include amination and cyclisation steps. The amination is performed with morpholine, and the cyclisation involves hydrazine hydrate . These reactions are crucial for the formation of the indazole ring system, which is a common feature in these molecules. The condensation reactions that link the isocyanate and amine components are also key steps in the synthesis process.

Physical and Chemical Properties Analysis

The physical properties of these compounds can be inferred from their crystallographic data. For instance, the compound with the trifluoromethoxy group crystallizes in the monoclinic system, indicating anisotropic physical properties . The thermal stability of these compounds can be studied using techniques like thermogravimetric analysis (TGA), as performed for the benzophenone substituted semicarbazone . The chemical properties, such as the effective inhibition of cancer cell proliferation, suggest potential biological activity, which is a significant aspect of these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformations

- Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which share a part of the chemical structure with the compound , have been synthesized. These compounds were formed by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, indicating the versatility of indolizine derivatives in synthetic chemistry (Cucek & Verček, 2008).

Biological Activities

- Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have been synthesized and showed excellent in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. This suggests that the compound , having a similar structure, might also possess such biological activities (Mahanthesha, Suresh, & Naik, 2022).

Chemical Properties and Reactions

- The one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives indicates the reactivity and potential for chemical modification of indolizine-1-carboxamide derivatives, opening avenues for the creation of compounds with tailored properties (Ziyaadini et al., 2011).

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives typically work by interacting with their target receptors, leading to a series of biochemical reactions that result in their therapeutic effects .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could be affected . These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, and more .

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, reduced oxidative stress, inhibited microbial growth, disrupted tubercular infection, regulated glucose metabolism, inhibited malaria parasite lifecycle, and reduced cholinesterase activity .

Eigenschaften

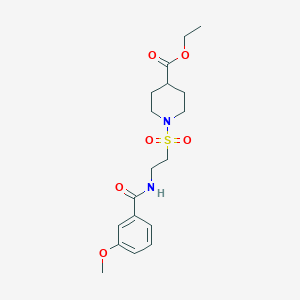

IUPAC Name |

2-amino-3-benzoyl-N-(3-chloro-4-methylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O2/c1-14-10-11-16(13-17(14)24)26-23(29)19-18-9-5-6-12-27(18)21(20(19)25)22(28)15-7-3-2-4-8-15/h2-13H,25H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDGKICZKDSIKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)

![methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2522065.png)

![3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2522067.png)

![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)